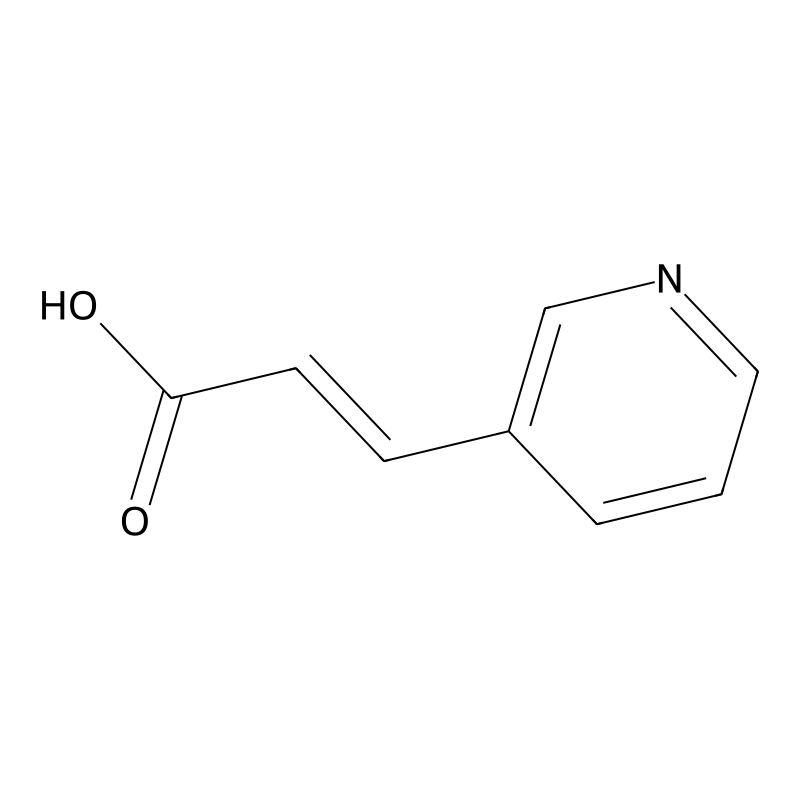

3-(3-Pyridyl)acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Synthetic Intermediate:

3-(3-Pyridyl)acrylic acid is primarily utilized as a synthetic intermediate in organic chemistry. This means it serves as a building block in the synthesis of more complex molecules. Its presence introduces a functional group (acrylic acid) and a heterocyclic ring (pyridine) into the final product, offering versatile properties for further chemical modifications.

Precursor for Aminomethyl Benzimidazoles and Aminopyridines:

One notable application of 3-(3-Pyridyl)acrylic acid involves its role as a precursor in the synthesis of aminomethyl benzimidazoles and aminopyridines. These compounds possess various biological activities, including:

- Aminomethyl benzimidazoles: Act as inhibitors of gelatinase B, an enzyme linked to various diseases like osteoarthritis and rheumatoid arthritis [].

- Aminopyridines: Exhibit antibacterial activity by inhibiting enoyl acyl carrier protein (ENR) reductase, an enzyme essential for bacterial fatty acid synthesis [].

Research into Other Applications:

While the aforementioned uses are the most established applications of 3-(3-Pyridyl)acrylic acid in scientific research, ongoing investigations explore its potential in other areas. These include:

- Development of novel antimicrobial agents

- Exploration of its anti-inflammatory properties

- Investigation of its role in material science applications

3-(3-Pyridyl)acrylic acid, also known as trans-3-(3-pyridyl)acrylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 149.15 g/mol. It appears as a white to off-white solid and has a melting point ranging from 232 to 235 °C. This compound features a pyridine ring attached to an acrylic acid moiety, which contributes to its unique chemical properties and biological activities .

- Esterification: It can react with alcohols to form esters, such as ethyl trans-3-(3-pyridyl)acrylate.

- Coordination Chemistry: It acts as a bifunctional ligand, coordinating with metal ions to form complexes, particularly with transition metals like cobalt and nickel .

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.

Research indicates that 3-(3-Pyridyl)acrylic acid exhibits notable biological activities:

- Antibacterial Properties: It has been identified as an inhibitor of enoyl-acyl carrier protein reductase, which is crucial for bacterial fatty acid biosynthesis.

- Inhibition of Gelatinase B: This compound has shown potential in inhibiting gelatinase B, an enzyme linked to various pathological conditions, including cancer .

Several methods exist for synthesizing 3-(3-Pyridyl)acrylic acid:

- Wittig Reaction: Reacting 3-(chloromethyl)pyridine with glyoxylic acid.

- Perkin Reaction: Involves the reaction of 3-pyridinecarboxaldehyde with acetic anhydride .

- Heck Reaction: Utilizing 3-vinylpyridine and chloroformic acid under specific conditions.

These methods allow for the efficient production of this compound in laboratory settings.

3-(3-Pyridyl)acrylic acid serves multiple applications across various fields:

- Coordination Chemistry: Used as a linker in the formation of heterometallic coordination polymers, which can exhibit luminescent properties.

- Synthetic Intermediate: Acts as a precursor in the synthesis of aminomethyl benzimidazoles and aminopyridines, important in medicinal chemistry .

- Conductive Polymers: It is utilized in the fabrication of conductive polymer films for electrochemical applications .

Interaction studies have demonstrated that 3-(3-Pyridyl)acrylic acid can form stable complexes with various metal ions. These interactions are crucial for developing materials with specific electronic and catalytic properties. For instance, studies on cobalt and nickel complexes have revealed insights into their thermal and magnetic behaviors .

Several compounds share structural similarities with 3-(3-Pyridyl)acrylic acid, including:

- 3-Pyridinecarboxylic Acid

- 4-(Pyridin-3-yl)butanoic Acid

- N-(Pyridin-3-yl)methylamine

Comparison TableCompound Name Structural Features Unique Properties 3-(3-Pyridyl)acrylic acid Pyridine ring + acrylic acid Antibacterial activity, coordination chemistry 3-Pyridinecarboxylic Acid Pyridine ring + carboxylic acid Used in synthesis of pharmaceuticals 4-(Pyridin-3-yl)butanoic Acid Pyridine ring + butanoic acid Potential use in drug design N-(Pyridin-3-yl)methylamine Pyridine ring + amine group Important in medicinal chemistry

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(3-Pyridyl)acrylic acid | Pyridine ring + acrylic acid | Antibacterial activity, coordination chemistry |

| 3-Pyridinecarboxylic Acid | Pyridine ring + carboxylic acid | Used in synthesis of pharmaceuticals |

| 4-(Pyridin-3-yl)butanoic Acid | Pyridine ring + butanoic acid | Potential use in drug design |

| N-(Pyridin-3-yl)methylamine | Pyridine ring + amine group | Important in medicinal chemistry |

The uniqueness of 3-(3-Pyridyl)acrylic acid lies in its dual functionality as both a ligand and a biologically active compound, setting it apart from other similar compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1126-74-5